molecular formula C23H24N4O B4463662 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole

2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole

Cat. No. B4463662
M. Wt: 372.5 g/mol
InChI Key: KNKIIQQRIIJINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole, also known as BI-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BI-1 is a synthetic compound that was first synthesized in 2005 by a team of researchers at the University of California, San Diego. Since its discovery, BI-1 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole is not yet fully understood, but it is believed to be involved in the regulation of calcium signaling in cells. 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole has been shown to interact with various proteins involved in calcium signaling, including the inositol 1,4,5-trisphosphate receptor and the ryanodine receptor. By modulating calcium signaling, 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole may be able to protect cells from various types of stress, including oxidative stress and endoplasmic reticulum stress.
Biochemical and Physiological Effects
2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, protect against apoptosis, and modulate calcium signaling. 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole has also been shown to have anti-inflammatory effects and to protect against various types of cellular stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole in laboratory experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it an ideal candidate for studying the effects of calcium signaling modulation on cellular physiology. However, one limitation of using 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole in laboratory experiments is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole. One area of research that is particularly promising is the development of 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole as a neuroprotective agent. 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole has been shown to protect against various types of neuronal stress, including ischemic injury and neurodegenerative diseases. Another area of research that is promising is the development of 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole as a cancer therapeutic. 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole has been shown to induce apoptosis in various types of cancer cells, including breast cancer and leukemia cells. Finally, further research is needed to fully understand the mechanism of action of 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole and to develop more effective and targeted therapies based on this molecule.

Scientific Research Applications

2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. Some of the most promising applications of 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole include its potential as a neuroprotective agent, as well as its potential to treat various types of cancer. 2-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole has also been studied for its potential to treat various types of cardiovascular diseases, including heart failure and arrhythmias.

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-22(10-9-17-15-24-19-6-2-1-5-18(17)19)27-13-11-16(12-14-27)23-25-20-7-3-4-8-21(20)26-23/h1-8,15-16,24H,9-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKIIQQRIIJINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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